molecular formula C14H8N2O4 B11825021 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B11825021
M. Wt: 268.22 g/mol
InChI Key: IJIRODYRIBCKOV-UHFFFAOYSA-N
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Description

3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is an organic compound belonging to the class of diketopyrrolopyrroles (DPPs). These compounds are known for their excellent thermal stability, high fluorescence quantum yields, and strong absorption in the visible region. They have gained significant attention in the field of organic electronics, particularly in the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the condensation of furan-2-carboxylic acid with a suitable amine, followed by cyclization and oxidation steps. One common method involves the use of Lawesson’s reagent for thionation, which converts diketopyrrolopyrrole-based conjugated polymers into their corresponding dithioketopyrrolopyrrole derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrroles, quinonoid derivatives, and hydroquinone derivatives .

Scientific Research Applications

3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with cellular proteins and enzymes, affecting their function and activity.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Uniqueness: 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unique due to its combination of furan rings and pyrrole core, which imparts distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe .

Properties

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

1,4-bis(furan-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one

InChI

InChI=1S/C14H8N2O4/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6,15,18H

InChI Key

IJIRODYRIBCKOV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CO4

Origin of Product

United States

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